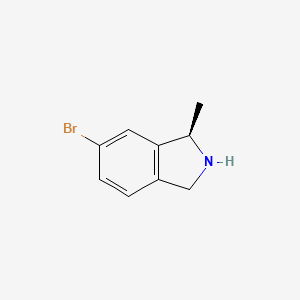

(R)-6-Bromo-1-methyl-2,3-dihydro-1H-isoindole

Description

(R)-6-Bromo-1-methyl-2,3-dihydro-1H-isoindole is a chiral isoindoline derivative characterized by a bromine substituent at the 6-position and a methyl group at the 1-position of the dihydroisoindole scaffold. Its molecular formula is C₉H₁₀BrN, with a molecular weight of 212.09 g/mol (calculated from ). The compound’s stereochemistry at the 1-position (R-configuration) is critical for its interactions in chiral environments, particularly in pharmaceutical applications such as serotonin reuptake inhibition or as intermediates in asymmetric synthesis .

The compound is typically synthesized via bromination of substituted isoindoles or through enantioselective alkylation strategies. Its hydrochloride salt (CAS 2376144-31-7) is commercially available at 95% purity, though some suppliers list it as discontinued (), suggesting challenges in large-scale production or stability .

Properties

IUPAC Name |

(1R)-6-bromo-1-methyl-2,3-dihydro-1H-isoindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c1-6-9-4-8(10)3-2-7(9)5-11-6/h2-4,6,11H,5H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBIGOVJFWZFPET-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CN1)C=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C2=C(CN1)C=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Bromo-1-methyl-2,3-dihydro-1H-isoindole typically involves the following steps:

Cyclization: The formation of the isoindole ring system can be accomplished through cyclization reactions involving appropriate starting materials.

Chiral Resolution: The enantiomeric purity of the compound can be enhanced through chiral resolution techniques, such as chromatography or crystallization.

Industrial Production Methods: Industrial production of ®-6-Bromo-1-methyl-2,3-dihydro-1H-isoindole may involve large-scale bromination and cyclization processes, followed by purification steps to ensure high yield and purity.

Types of Reactions:

Oxidation: ®-6-Bromo-1-methyl-2,3-dihydro-1H-isoindole can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be employed under appropriate conditions to achieve substitution.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of reduced isoindole derivatives.

Substitution: Formation of substituted isoindole derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications

Chemistry:

(R)-6-Bromo-1-methyl-2,3-dihydro-1H-isoindole serves as a building block for synthesizing complex organic molecules and heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

Biology:

The compound has been investigated for its potential bioactivity, including antimicrobial, antiviral, and anticancer properties. Its interaction with biological targets can lead to modulation of various pathways, making it a candidate for therapeutic applications.

Medicine:

Research has explored this compound as a lead compound in drug development. Its ability to target specific enzymes or receptors positions it as a promising candidate for new drug formulations.

Industry:

In industrial applications, this compound is utilized in the production of specialty chemicals and advanced materials due to its unique chemical properties.

Research indicates that this compound exhibits diverse biological activities:

Antiviral Activity:

Studies have shown that halogenated isoindoles can exhibit inhibitory potency against HIV integrase. The presence of bromine at the 6-position enhances this antiviral activity.

Anticancer Properties:

In vitro assays demonstrated that this compound could induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer therapeutic agent.

Antimicrobial Effects:

The compound has shown effectiveness against several bacterial strains, indicating its utility in developing new antimicrobial agents.

Case Studies

Several studies have documented the applications and effects of this compound:

- Antiviral Studies: A study highlighted that compounds similar to this compound exhibit varying degrees of inhibitory potency against HIV integrase due to their structural characteristics.

- Anticancer Research: In vitro assays indicated that this compound could induce apoptosis in cancer cell lines such as HeLa and MCF7, supporting its potential as an anticancer agent.

- Antimicrobial Testing: The compound demonstrated effectiveness against Staphylococcus aureus and Escherichia coli strains in preliminary antimicrobial tests.

Mechanism of Action

The mechanism of action of ®-6-Bromo-1-methyl-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets. The bromine atom and the methyl group contribute to its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by influencing enzyme activity or receptor binding.

Comparison with Similar Compounds

6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole

- Molecular Formula : C₁₀H₁₂BrN

- Molecular Weight : 226.11 g/mol

- Key Differences: Contains two methyl groups at the 3-position instead of a single methyl at the 1-position. Higher molecular weight and increased steric hindrance due to dimethyl substitution. Applications: Used as a pharmaceutical intermediate (e.g., in kinase inhibitors) but with lower enantiomeric specificity compared to the (R)-configured target compound .

(S)-6-Bromo-1-methyl-2,3-dihydro-1H-isoindole Hydrochloride

- Molecular Formula : C₉H₁₁BrClN

- Molecular Weight : 248.55 g/mol

- Key Differences: Enantiomer of the target compound (S-configuration at 1-position). Exists as a hydrochloride salt, enhancing solubility in polar solvents.

6-Bromo-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole

- Molecular Formula : C₁₃H₁₃BrN₂

- Molecular Weight : 277.17 g/mol

- Key Differences :

- Incorporates a tetrahydro-4-pyridinyl group at the 3-position, introducing a secondary amine for hydrogen bonding.

- Larger and more planar structure due to the fused pyridine ring.

- Applications: Demonstrated activity as a serotonin reuptake inhibitor (), unlike the target compound, which lacks the pyridinyl moiety .

Comparison Table of Key Properties

Research Findings and Implications

- Stereochemical Impact : The (R)-enantiomer shows distinct pharmacological behavior compared to the (S)-form, as evidenced by the discontinuation of the latter in commercial catalogs .

- Role of Bromine : Bromine’s electronegativity and size improve binding affinity in halogen-rich environments (e.g., enzyme active sites), a feature shared across all compared compounds .

Biological Activity

(R)-6-Bromo-1-methyl-2,3-dihydro-1H-isoindole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological interactions, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 201.09 g/mol. The compound features a bromine atom at the 6th position and a methyl group at the 1st position, contributing to its unique chemical properties and biological activity.

| Property | Value |

|---|---|

| IUPAC Name | (1R)-6-bromo-1-methyl-2,3-dihydro-1H-isoindole |

| Molecular Formula | C₉H₁₀BrN |

| Molecular Weight | 201.09 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine atom and the chiral center enhances its binding affinity and selectivity towards these targets.

Research indicates that the compound may modulate biological pathways by influencing enzyme activity or receptor binding, which can lead to therapeutic effects in various contexts.

Antiviral Activity

Recent studies suggest that isoindole derivatives, including this compound, exhibit antiviral properties. For instance, compounds with similar structures have shown effectiveness against viruses such as the respiratory syncytial virus (RSV) and hepatitis C virus (HCV). The mechanism often involves inhibition of viral replication through interference with essential viral enzymes .

Antimicrobial Properties

Isoindole derivatives have also been recognized for their antimicrobial activities. Research has highlighted their potential in inhibiting bacterial growth and combating infections due to their ability to interact with bacterial enzymes or cell membranes .

Antioxidant Activity

Compounds like this compound have been investigated for their antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in cells, which is linked to various diseases. The structure of this compound allows it to scavenge free radicals effectively .

Study on Antiviral Efficacy

In a study evaluating the antiviral efficacy of various isoindole derivatives, this compound was tested against RSV. The results indicated a significant reduction in viral replication at micromolar concentrations, showcasing its potential as a therapeutic agent against respiratory viruses .

Antimicrobial Testing

A comparative study assessed the antimicrobial activity of several isoindole derivatives, including this compound. The compound exhibited notable inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, supporting its use in developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.